![molecular formula C21H17FN4O2 B2494020 N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide CAS No. 952996-91-7](/img/structure/B2494020.png)

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

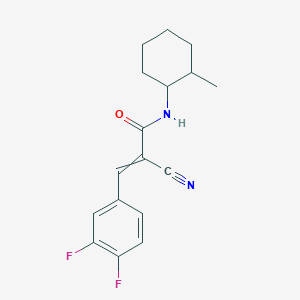

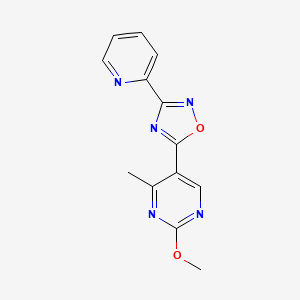

The synthesis of compounds within the imidazo[1,2-b]pyridazine family, including analogs to N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide, involves multiple steps starting from pyridazin-3-amines or their oxides. These are then reacted with various benzylamines or substituted phenylamines and further functionalized through bromoacetophenone intermediates, showcasing a complex synthetic pathway that allows for the introduction of diverse substituents enhancing their pharmacological profile (Barlin et al., 1992; Barlin et al., 1993; Barlin et al., 1996).

Molecular Structure Analysis

X-ray crystallography and structure-based drug design (SBDD) techniques have been pivotal in analyzing the molecular structure of these compounds. For instance, the detailed molecular structure elucidation has guided the optimization of phosphodiesterase inhibitors, revealing the importance of the fluoro- and methoxy- substituents for binding affinity and selectivity (Kunitomo et al., 2014).

Chemical Reactions and Properties

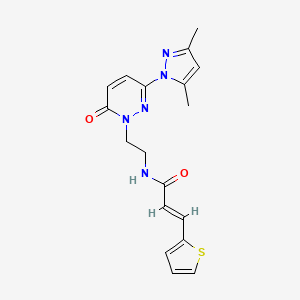

Chemical reactions involving imidazo[1,2-b]pyridazine derivatives typically include nucleophilic substitutions and additions, enabling the introduction of various functional groups critical for biological activity. These reactions underscore the compounds' versatility and their ability to interact with central nervous system receptors, highlighting their potential as pharmacological agents (Barlin et al., 1988; Barlin et al., 1994).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are crucial for determining the compounds' pharmacokinetics and pharmacodynamics, affecting their absorption, distribution, metabolism, and excretion (ADME) profiles.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under physiological conditions, and interaction with biological targets, are fundamental for understanding the mechanism of action of these compounds. Their ability to bind to specific receptors or enzymes, illustrated by the displacement of diazepam from rat brain membranes, provides insight into their potential therapeutic applications (Barlin et al., 1996; Fookes et al., 2008).

Wissenschaftliche Forschungsanwendungen

Radioligands for Imaging

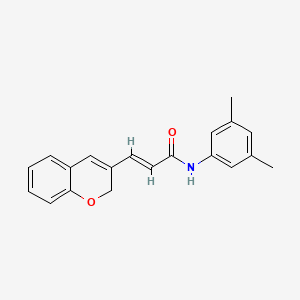

Synthesis and Biological Evaluation for Peripheral Benzodiazepine Receptor Imaging : Compounds structurally related to the specified chemical have been synthesized for imaging peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). These compounds, including fluorinated imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, exhibited high in vitro affinity and selectivity for PBRs, making them suitable candidates for exploring neurodegenerative disorders through imaging (Fookes et al., 2008).

Therapeutic Applications

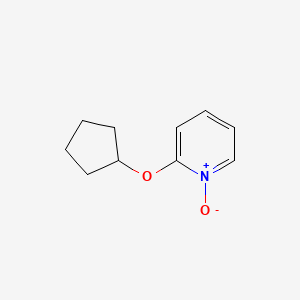

Inhibitors for P53 in Non-Small Cell Lung Cancer : Novel (imidazo[1,2-a]pyrazin-6-yl)ureas were synthesized and identified for their antiproliferative effects targeting mutant P53 in non-small cell lung cancer cell lines. This discovery underscores the potential of similar structures in developing cancer therapeutics (Bazin et al., 2016).

Diagnostic Applications

Amyloid Imaging in Alzheimer’s Disease : Research on fluorinated imidazo[1,2-a]pyridine derivatives for imaging β-amyloid plaques in Alzheimer’s disease highlights the potential diagnostic applications. These compounds, with modifications such as fluoroalkyl and fluoroalkynyl groups, showed promise in PET imaging for identifying neuroinflammation and amyloid deposition (Zeng et al., 2006; Damont et al., 2015).

Eigenschaften

IUPAC Name |

N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O2/c1-28-21-10-9-19-23-18(13-26(19)25-21)15-7-8-16(22)17(12-15)24-20(27)11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTSFEJAKZRLGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B2493941.png)

![6-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493942.png)

![2-Bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptanecarboxylic acid](/img/structure/B2493943.png)

![[3-(Hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B2493947.png)

![2-Fluoro-N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2493950.png)

![1-(3-Amino-1-bicyclo[1.1.1]pentanyl)piperidin-2-one;hydrochloride](/img/structure/B2493957.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2493959.png)